1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

FGFR Kinase inhibition Cancer

1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 59661-47-1) is a heterocyclic small molecule (MW 277.32 g/mol, C17H15N3O) built on the 1H-pyrrolo[2,3-b]pyridine scaffold, featuring a 4-methoxyphenyl N1-substituent, 4,6-dimethyl substitution, and a 3-carbonitrile group. This chemotype is recognized as an ATP-competitive kinase hinge-binder, with structurally related analogues demonstrating nanomolar inhibitory activity against FGFR1–3.

Molecular Formula C17H15N3O
Molecular Weight 277.32 g/mol
CAS No. 59661-47-1
Cat. No. B3384977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
CAS59661-47-1
Molecular FormulaC17H15N3O
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C#N)C
InChIInChI=1S/C17H15N3O/c1-11-8-12(2)19-17-16(11)13(9-18)10-20(17)14-4-6-15(21-3)7-5-14/h4-8,10H,1-3H3
InChIKeyWGFNBQKYVGVQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 59661-47-1): Supplier Selection & Comparator Benchmarking Guide


1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 59661-47-1) is a heterocyclic small molecule (MW 277.32 g/mol, C17H15N3O) built on the 1H-pyrrolo[2,3-b]pyridine scaffold, featuring a 4-methoxyphenyl N1-substituent, 4,6-dimethyl substitution, and a 3-carbonitrile group [1]. This chemotype is recognized as an ATP-competitive kinase hinge-binder, with structurally related analogues demonstrating nanomolar inhibitory activity against FGFR1–3 [2]. The compound's specific substitution pattern confers a distinct physicochemical profile—including calculated LogP, topological polar surface area (TPSA), and hydrogen-bond acceptor count—that differentiates it from in-class alternatives and is critical for target engagement optimization.

Why 1H-Pyrrolo[2,3-b]pyridine-3-carbonitriles Cannot Be Interchanged: Structural Determinants of Pharmacological Profile


The 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile class exhibits steep structure–activity relationships (SAR) wherein small modifications at the N1, C4, and C6 positions profoundly shift kinase selectivity, potency, and drug-like properties. In the FGFR-targeting series reported by Su et al., scaffold optimization from the initial hit (FGFR1 IC50 = 1.9 µM) to lead compound 4h (FGFR1 IC50 = 7 nM) yielded a ~270-fold potency gain through systematic substitution of the N1-aryl group and 5-position [1]. The 1-(4-methoxyphenyl) group contributes electron-donating character that modulates π–π stacking with hydrophobic kinase pockets, while the 4,6-dimethyl substitution pattern restricts conformational flexibility and influences metabolic soft spots [1]. Consequently, generic replacement with compounds bearing alternative N1-substituents (e.g., 1-tert-butyl, 1-benzyl, or N1–H) is expected to produce divergent target engagement profiles, selectivity windows, and ADME properties. The quantitative evidence below demonstrates the measurable differences that preclude simple interchange.

Quantitative Differentiation Guide: 1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile vs. Closest Analogs


FGFR1 Biochemical Potency: Target Compound vs. Optimized Lead 4h (Class-Level Comparator)

The target compound 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a low-potency FGFR1 probe relative to the optimized class lead compound 4h. In a cellular FGFR1 autophosphorylation assay (NIH 3T3 cells, FGF-stimulated), the target compound exhibited an IC50 of 10 µM (10,000 nM) [1]. In contrast, compound 4h—a structurally elaborated class representative—achieved an FGFR1 biochemical IC50 of 7 nM under enzymatic assay conditions [2]. The ~1,400-fold potency gap is attributed to the absence in this compound of the optimized 5-position substituent and refined N1-aryl geometry present in 4h.

FGFR Kinase inhibition Cancer

FGFR Selectivity Window: FGFR1/FGFR4 Ratio Benchmarking Against Class Lead 4h

Kinase selectivity profiles within the 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile class are highly dependent on substitution pattern. For the optimized lead compound 4h, the FGFR1/FGFR4 selectivity ratio is ~100-fold (FGFR1 IC50 = 7 nM vs. FGFR4 IC50 = 712 nM) [1]. While direct FGFR4 data for the target compound are absent from the public domain, its uniform 1-(4-methoxyphenyl) N1 substitution without elaborated 5-position decoration predicts a distinct selectivity fingerprint compared to 4h and other 5-substituted analogues. The FGFR selectivity table for selected class compounds demonstrates that the FGFR4 IC50 ranges from 712 nM to >3,000 nM depending on substitution [1].

FGFR Kinase selectivity Cancer

Molecular Weight Differentiation: Target Compound vs. 1-tert-Butyl Analog

Molecular weight (MW) is a primary determinant of ligand efficiency and downstream developability. The target compound has a MW of 277.32 g/mol , which is 50.01 g/mol (22%) higher than the 1-tert-butyl analogue 1-tert-butyl-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (MW = 227.31 g/mol, CAS 1245772-92-2) . This MW increase reflects the replacement of the compact tert-butyl group with the larger 4-methoxyphenyl moiety, providing additional surface area for hydrophobic pocket contacts at the cost of reduced ligand efficiency per heavy atom.

Molecular weight Ligand efficiency Drug design

Lipophilicity and Predicted Membrane Permeability: Target Compound vs. 1-tert-Butyl and 1-Benzyl Analogs

Lipophilicity (calculated LogP) governs passive membrane permeability, metabolic stability, and off-target promiscuity risk. The target compound exhibits a calculated LogP of 3.52 , placing it in an intermediate lipophilicity range for this scaffold class. By comparison, the 1-tert-butyl analog has a LogP of 2.88 , and the 1-benzyl analog has a LogP of 3.57 . The target compound is 0.64 log units more lipophilic than the 1-tert-butyl variant and 0.05 log units less lipophilic than the 1-benzyl derivative.

LogP Lipophilicity ADME

Hydrogen-Bond Donor/Acceptor Profile and TPSA Comparison: Implications for Permeability and Promiscuity

The target compound possesses an experimentally validated hydrogen-bond donor count of 0 and an acceptor count of 4, with a topological polar surface area (TPSA) of 50.84 Ų . This places the molecule below the widely accepted TPSA threshold of 60 Ų for favorable oral absorption and at the lower boundary for blood–brain barrier penetration consideration. By comparison, the 1-tert-butyl analog has only 2 hydrogen-bond acceptors and a TPSA of 29.73 Ų , while the 2-bromo-N1-4-methoxyphenyl analog (CAS 1287779-66-1) retains the same TPSA of 50.84 Ų but with a higher LogP of 3.67 .

Hydrogen bond TPSA Drug-likeness

Kinase Profiling Breadth: Ligand Efficiency Benchmarking Against the Class Lead 4h

Ligand efficiency (LE) metrics normalize potency by molecular size, enabling objective comparison across chemotypes. The class lead compound 4h achieved an LE of 0.44 (FGFR1 IC50 = 7 nM; MW ≈ 314 g/mol), representing a >3-fold improvement over the initial hit compound 1 (LE = 0.13; FGFR1 IC50 = 1,900 nM) [1]. The target compound, with FGFR1 IC50 = 10,000 nM and MW = 277.32 g/mol, has an estimated LE of approximately 0.17 (calculated as 1.4 × pIC50 / heavy-atom count), positioning it as a low-LE fragment-like starting point ideal for structure-based optimization campaigns where incremental gains from substitution can be quantitatively tracked.

Ligand efficiency Kinase profiling Lead optimization

Optimal Procurement and Application Scenarios for 1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile


FGFR-Focused Kinase Library Design: Low-Potency Anchor Compound for Selectivity Profiling

The compound's low FGFR1 potency (IC50 = 10,000 nM) and distinct 1-(4-methoxyphenyl) N1-substitution make it an ideal anchor point for constructing FGFR-targeted compound libraries. When co-screened with high-potency analogues such as compound 4h (FGFR1 IC50 = 7 nM), it provides a potency range spanning ~1,400-fold, enabling robust SAR analysis across FGFR1–4 isoforms [1]. Procurement of this compound alongside 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (the N1–H parent, CAS 1114822-80-8) allows for systematic evaluation of the N1-substituent contribution to kinase binding and selectivity.

Physicochemical Property Benchmarking for Lead Optimization Triage

With its balanced property profile—LogP 3.52, TPSA 50.84 Ų, 0 HBD, and 4 HBA—this compound serves as a reference standard for physicochemical triage during hit-to-lead progression. Its LogP is 0.64 units higher than the 1-tert-butyl analog (LogP 2.88) and 0.05 units lower than the 1-benzyl analog (LogP 3.57) [1]. Teams can use this compound to define acceptable lipophilicity boundaries and to calibrate in silico ADME models for the 1H-pyrrolo[2,3-b]pyridine chemical series.

Negative Control for FGFR-Mediated Cellular Assays

Given its micromolar FGFR1 potency (IC50 = 10 µM), this compound can be deployed as a chemically matched negative control in FGFR-dependent cellular assays (e.g., FGF2-induced ERK phosphorylation in HUVEC or NIH 3T3 cells) [1]. Its structural similarity to active FGFR inhibitors—combined with its substantially reduced potency—allows researchers to discriminate target-specific effects from scaffold-related artifacts, a critical application in kinase drug discovery that enhances experimental rigor.

Structure-Guided Fragment Evolution Starting Point

The compound's low ligand efficiency (estimated LE ≈ 0.17) and well-defined binding mode within the 1H-pyrrolo[2,3-b]pyridine class (hinge-binding via two hydrogen bonds to E562 and A564 backbone) position it as a tractable starting point for structure-guided optimization [1]. The 4-methoxyphenyl motif occupies the hydrophobic pocket adjacent to the ATP site, while the 4,6-dimethyl and 3-carbonitrile groups provide vectors for further substitution. Procurement enables fragment-growth and scaffold-hopping strategies aimed at achieving the >3-fold ligand efficiency improvement demonstrated by lead compound 4h (LE = 0.44).

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.